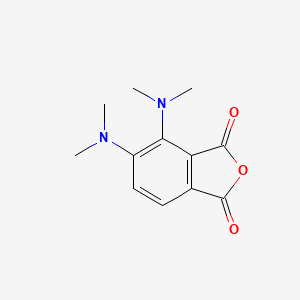
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione is a heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzofuran core with two dimethylamino groups attached at the 4 and 5 positions, and two carbonyl groups at the 1 and 3 positions. Its structure imparts significant reactivity and versatility, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione typically involves the cyclization of suitable aniline-type precursors. One common method is based on the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process . Another approach is the Doebner-Miller synthesis, which employs a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in diol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Known for its high basicity and catalytic activity.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione stands out due to its unique benzofuran core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual dimethylamino groups enhance its basicity and make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
114289-96-2 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4,5-bis(dimethylamino)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H14N2O3/c1-13(2)8-6-5-7-9(10(8)14(3)4)12(16)17-11(7)15/h5-6H,1-4H3 |
InChI-Schlüssel |
OVDOTVCZXGAPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)OC2=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


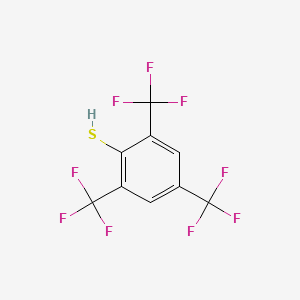


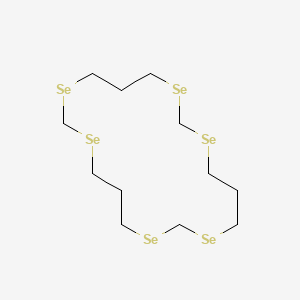
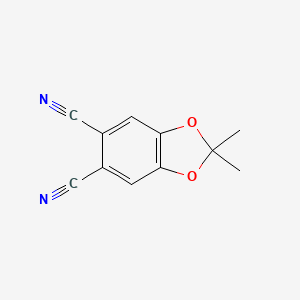


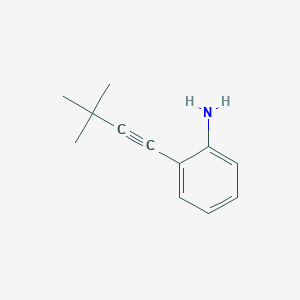
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
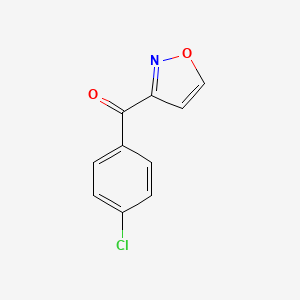

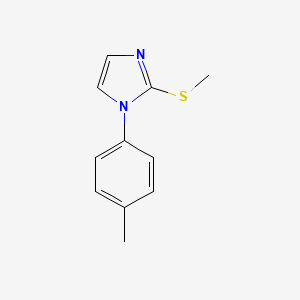
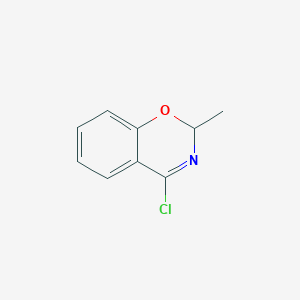
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
